Dimethyldi(2-thienyl)silane
Overview
Description
Dimethyldi(2-thienyl)silane is an organosilicon compound with the molecular formula C10H12S2Si. It consists of a silicon atom bonded to two methyl groups and two thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyldi(2-thienyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with thiophene in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry apply. Industrial synthesis would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Safety protocols and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Dimethyldi(2-thienyl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the original substituents.
Scientific Research Applications
Dimethyldi(2-thienyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of dimethyldi(2-thienyl)silane involves its interaction with molecular targets through its silicon and thiophene components. The silicon atom can form bonds with various functional groups, while the thiophene rings can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Dimethyldiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.
Dimethylbis(trimethylsilyl)silane: Contains trimethylsilyl groups instead of thiophene rings.
Dimethylbis(phenylthio)silane: Features phenylthio groups instead of thiophene rings.
Uniqueness: Dimethyldi(2-thienyl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific interactions with other molecules, such as in organic electronics and advanced materials .
Properties
IUPAC Name |
dimethyl(dithiophen-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCHUCVMGSCQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504481 | |
Record name | Dimethyldi(thiophen-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17888-49-2 | |
Record name | Dimethyldi(thiophen-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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